molecular formula C7H10F3N3 B1433013 methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1216060-02-4

methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B1433013
CAS No.: 1216060-02-4
M. Wt: 193.17 g/mol
InChI Key: VBRZLKJWXOHXBV-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One practical method involves starting with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a series of reactions including lithiation and bromination to introduce the trifluoromethyl group . The reaction conditions often involve mild temperatures and the use of specific reagents such as N-bromosuccinimide (NBS) for bromination.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. High-yielding methods have been developed that involve the use of flow reactors for lithiation and subsequent functionalization steps . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Lithium diisopropylamide (LDA): for lithiation reactions.

    N-bromosuccinimide (NBS): for bromination.

    Trifluoroacetic acid: for introducing the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the pyrazole ring can lead to the formation of brominated derivatives, which can be further functionalized to introduce various substituents .

Scientific Research Applications

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles such as:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the specific positioning of the trifluoromethyl group and the methylamine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-3-5-4-13(2)12-6(5)7(8,9)10/h4,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRZLKJWXOHXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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